molecular formula C6H13NOS3 B12923366 N-(2-Sulfanylethyl)-2-[(2-sulfanylethyl)sulfanyl]acetamide CAS No. 190251-49-1

N-(2-Sulfanylethyl)-2-[(2-sulfanylethyl)sulfanyl]acetamide

Cat. No.: B12923366
CAS No.: 190251-49-1
M. Wt: 211.4 g/mol
InChI Key: DADAEWRIUNMZON-UHFFFAOYSA-N
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Description

N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)thio)acetamide is an organic compound containing sulfur and nitrogen atoms It is characterized by the presence of mercapto (thiol) groups, which are known for their reactivity and ability to form strong bonds with metals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)thio)acetamide typically involves the reaction of 2-mercaptoethanol with 2-chloroacetamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-mercaptoethanol attacks the carbon atom of the chloroacetamide, resulting in the formation of the desired product.

Reaction Conditions:

    Reagents: 2-mercaptoethanol, 2-chloroacetamide

    Solvent: Typically an organic solvent such as dichloromethane or ethanol

    Temperature: Room temperature to slightly elevated temperatures (25-50°C)

    Catalyst: Base such as sodium hydroxide or potassium carbonate

Industrial Production Methods

In industrial settings, the production of N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)thio)acetamide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding thiol derivatives.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions with alkyl halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Reducing agents such as dithiothreitol or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Disulfides

    Reduction: Thiol derivatives

    Substitution: Alkylated or acylated products

Scientific Research Applications

N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: Employed in the study of protein structure and function due to its ability to form disulfide bonds with cysteine residues.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the synthesis of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)thio)acetamide involves its ability to form strong bonds with metal ions and proteins. The thiol groups can interact with metal centers, stabilizing the metal complexes and influencing their reactivity. In biological systems, the compound can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptoethanol: A simpler thiol compound with similar reactivity.

    2-Chloroacetamide: A precursor in the synthesis of N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)thio)acetamide.

    Dithiothreitol: A reducing agent with two thiol groups, used in similar applications.

Uniqueness

N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)thio)acetamide is unique due to its dual thiol functionality, which allows it to form multiple bonds with metal ions and proteins. This property makes it particularly useful in applications requiring strong and stable interactions with metal centers or protein structures.

Properties

CAS No.

190251-49-1

Molecular Formula

C6H13NOS3

Molecular Weight

211.4 g/mol

IUPAC Name

N-(2-sulfanylethyl)-2-(2-sulfanylethylsulfanyl)acetamide

InChI

InChI=1S/C6H13NOS3/c8-6(7-1-2-9)5-11-4-3-10/h9-10H,1-5H2,(H,7,8)

InChI Key

DADAEWRIUNMZON-UHFFFAOYSA-N

Canonical SMILES

C(CS)NC(=O)CSCCS

Origin of Product

United States

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